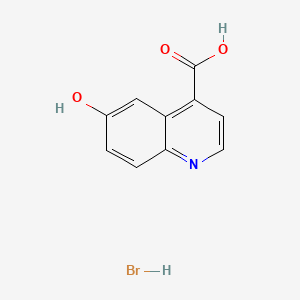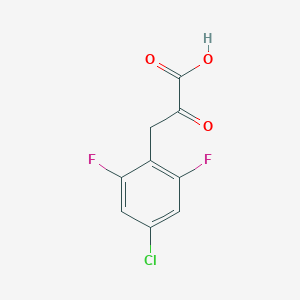
5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is a heterocyclic organic compound with a pyrazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyrazole ring.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and condensed heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-amino-3-(2-methoxy-2-oxoethyl)isoxazole-4-carboxylate
- Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Uniqueness
5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is unique due to its specific pyrazole ring structure and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
5-amino-3-(2-methoxy-2-oxoethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-11-7(9)6(8(13)14)4(10-11)3-5(12)15-2/h3,9H2,1-2H3,(H,13,14) |
Clé InChI |
LCMJZQPTRXMGOE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)CC(=O)OC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Chlorophenyl)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13702356.png)


![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)


![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)






